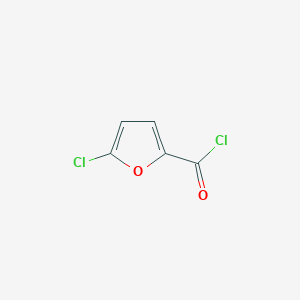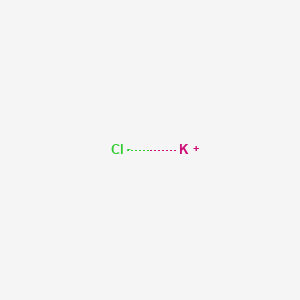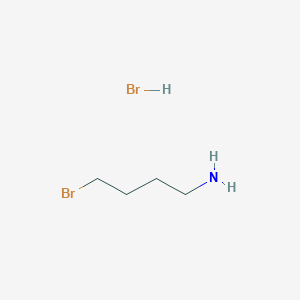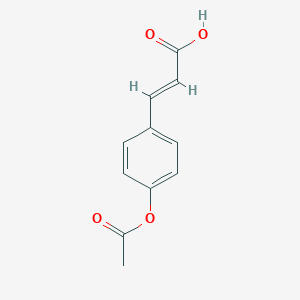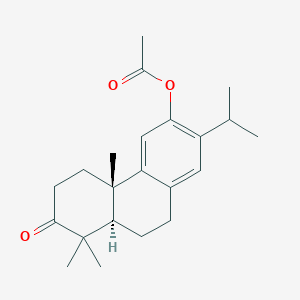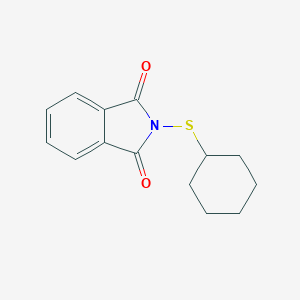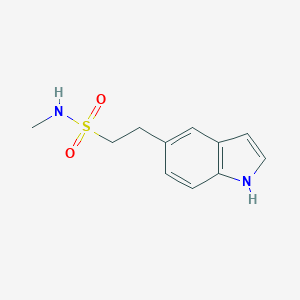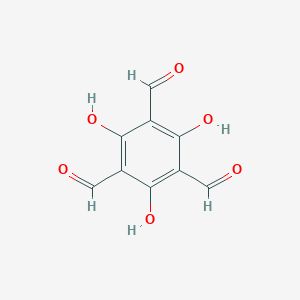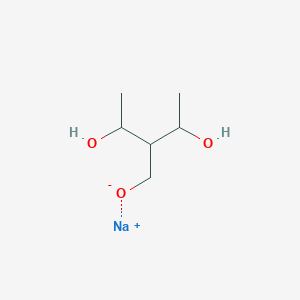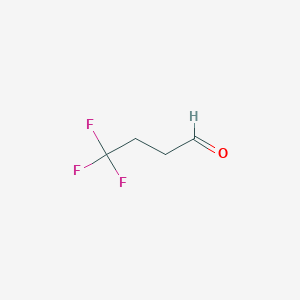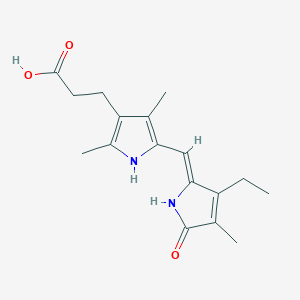
Xanthobilirubic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Xanthobilirubic acid (XBA) is a natural compound that is found in the roots of the plant Scutellaria baicalensis. It is a member of the flavonoid family and has been shown to have a range of potential applications in scientific research.
Mécanisme D'action
Xanthobilirubic acid's mechanism of action is not fully understood, but it is believed to work through a number of different pathways. It has been shown to inhibit the activity of certain enzymes that are involved in inflammation and cancer development. It has also been shown to activate certain signaling pathways that are involved in cell survival and growth.
Effets Biochimiques Et Physiologiques
Xanthobilirubic acid has been shown to have a range of biochemical and physiological effects. It has been found to reduce oxidative stress, inflammation, and cell death. It has also been shown to improve cognitive function and to have a protective effect on the nervous system.
Avantages Et Limitations Des Expériences En Laboratoire
Xanthobilirubic acid has a number of advantages for lab experiments. It is a natural compound that is readily available and relatively inexpensive. It is also highly soluble in water and ethanol, making it easy to work with. However, there are also some limitations to its use. It can be difficult to obtain in large quantities, and its purity can be difficult to control.
Orientations Futures
There are a number of potential future directions for research on Xanthobilirubic acid. One area of interest is its potential as a treatment for Alzheimer's disease. Another area of interest is its potential as an anti-cancer agent. Further research is also needed to fully understand its mechanism of action and to determine its safety and efficacy in humans.
Méthodes De Synthèse
Xanthobilirubic acid can be synthesized through a multi-step process involving the extraction of the root of Scutellaria baicalensis, followed by purification, and finally, acid hydrolysis. The resulting product is a yellow powder that is highly soluble in water and ethanol.
Applications De Recherche Scientifique
Xanthobilirubic acid has been shown to have a range of potential applications in scientific research. It has been found to have antioxidant, anti-inflammatory, and anti-cancer properties. It has also been shown to have neuroprotective effects and to be a potential treatment for Alzheimer's disease.
Propriétés
Numéro CAS |
15770-19-1 |
|---|---|
Nom du produit |
Xanthobilirubic acid |
Formule moléculaire |
C17H22N2O3 |
Poids moléculaire |
302.37 g/mol |
Nom IUPAC |
3-[5-[(Z)-(3-ethyl-4-methyl-5-oxopyrrol-2-ylidene)methyl]-2,4-dimethyl-1H-pyrrol-3-yl]propanoic acid |
InChI |
InChI=1S/C17H22N2O3/c1-5-12-10(3)17(22)19-15(12)8-14-9(2)13(11(4)18-14)6-7-16(20)21/h8,18H,5-7H2,1-4H3,(H,19,22)(H,20,21)/b15-8- |
Clé InChI |
NDNYWGGIUJBYPM-NVNXTCNLSA-N |
SMILES isomérique |
CCC\1=C(C(=O)N/C1=C\C2=C(C(=C(N2)C)CCC(=O)O)C)C |
SMILES |
CCC1=C(C(=O)NC1=CC2=C(C(=C(N2)C)CCC(=O)O)C)C |
SMILES canonique |
CCC1=C(C(=O)NC1=CC2=C(C(=C(N2)C)CCC(=O)O)C)C |
Synonymes |
xanthobilirubic acid |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



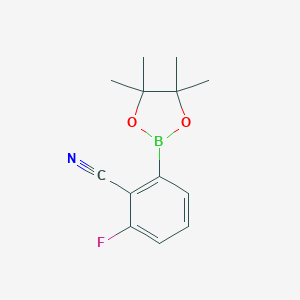
![2,3,4,5-Tetrahydro-1H-benzo[c]azepine](/img/structure/B105283.png)
